N-(4-methylphenyl)-2-(4-nitro-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-14-yl)acetamide
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Overview
Description
2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide is a complex heterocyclic compound that features a unique fusion of chromeno, thiopyrano, and thiazol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate, followed by alkylation using various halo compounds to yield the corresponding S-alkyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and acetamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the acetamide position.
Scientific Research Applications
2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromeno and thiazol moieties may also contribute to its activity by interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
Uniqueness
2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. Its combination of chromeno, thiopyrano, and thiazol moieties is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(4-nitro-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-14-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-12-2-4-14(5-3-12)23-18(26)9-24-21-20(32-22(24)27)19-13(11-31-21)10-30-17-7-6-15(25(28)29)8-16(17)19/h2-8,13,19H,9-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUOYRRSMVIZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C4C(COC5=C4C=C(C=C5)[N+](=O)[O-])CS3)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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